1-(3,4-Dichlorophenyl)-3-[2-(phenylcarbonyl)phenyl]urea
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Overview
Description
N-(2-benzoylphenyl)-N’-(3,4-dichlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of N-(2-benzoylphenyl)-N’-(3,4-dichlorophenyl)urea makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 2-benzoylaniline with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(2-benzoylphenyl)-N’-(3,4-dichlorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-benzoylphenyl)-N’-(3,4-dichlorophenyl)urea can be compared with other urea derivatives, such as:
N-phenyl-N’-(3,4-dichlorophenyl)urea: Similar structure but lacks the benzoyl group.
N-(2-benzoylphenyl)-N’-(4-chlorophenyl)urea: Similar structure but with a different substitution pattern on the aromatic ring.
The uniqueness of N-(2-benzoylphenyl)-N’-(3,4-dichlorophenyl)urea lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C20H14Cl2N2O2 |
---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
1-(2-benzoylphenyl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C20H14Cl2N2O2/c21-16-11-10-14(12-17(16)22)23-20(26)24-18-9-5-4-8-15(18)19(25)13-6-2-1-3-7-13/h1-12H,(H2,23,24,26) |
InChI Key |
XHSKMMBVAUBKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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